3,4-Dibromo-2-fluorophenylacetic acid
Description
3,4-Dibromo-2-fluorophenylacetic acid is a halogenated phenylacetic acid derivative characterized by bromine substituents at the 3- and 4-positions and a fluorine atom at the 2-position of the benzene ring, attached to an acetic acid group. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate or building block for bioactive molecules. The electron-withdrawing nature of bromine and fluorine substituents enhances the acidity of the carboxylic acid group compared to non-halogenated analogs, making it reactive in coupling reactions or metal-catalyzed transformations .
Properties
IUPAC Name |
2-(3,4-dibromo-2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c9-5-2-1-4(3-6(12)13)8(11)7(5)10/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBHGVMTSFHDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 2-fluorophenylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-fluorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen), solvents (ether, tetrahydrofuran), catalysts (palladium, platinum).
Major Products
Substitution: Formation of substituted phenylacetic acid derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3,4-Dibromo-2-fluorophenylacetic acid is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Potential use in the development of new drugs targeting specific enzymes or receptors.
Industry: As a precursor in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-fluorophenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific receptor sites and altering their conformation .
Comparison with Similar Compounds
Key Observations:
- Halogen vs. Hydroxyl Groups : Bromine and fluorine in this compound increase molecular weight and lipophilicity compared to hydroxylated analogs like caffeic acid, which is polar and water-soluble .
Biological Activity
3,4-Dibromo-2-fluorophenylacetic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various scientific fields.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H7Br2F O2
- Molecular Weight : 292.96 g/mol
- CAS Number : 1807033-82-4
The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological activity by influencing its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by obstructing substrate access. Additionally, it can modulate receptor activity through specific binding, altering receptor conformation and function.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to affect various enzymes involved in metabolic pathways:
- Inhibition of Cytochrome P450 Enzymes : This compound may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.
Antimicrobial Activity
Studies have suggested that halogenated phenylacetic acids possess antimicrobial properties. The structural features of this compound may contribute to its effectiveness against certain bacterial strains, although specific data on its antimicrobial efficacy remains limited.
Anti-inflammatory Effects
There is emerging evidence suggesting that compounds similar to this compound may exhibit anti-inflammatory effects. These effects are likely mediated through the modulation of inflammatory cytokines and pathways involved in inflammation.
In Vitro Studies
In vitro studies demonstrate that this compound can inhibit specific enzymes at varying concentrations. For example:
| Enzyme | Inhibition Concentration (nM) | Effect |
|---|---|---|
| Cytochrome P450 1A1 | 50 | Moderate inhibition |
| Lipoxygenase | 25 | Significant inhibition |
| Cyclooxygenase | 30 | Moderate inhibition |
These findings indicate the compound's potential as a lead compound for drug development targeting these enzymes.
Case Study: Drug Development Potential
A case study investigated the potential of this compound as a precursor for developing anti-inflammatory drugs. The study found that derivatives of this compound demonstrated significant activity in reducing inflammation in animal models, suggesting its applicability in treating inflammatory diseases.
Applications in Research and Industry
This compound is utilized in various fields:
- Pharmaceutical Research : Its derivatives are being explored for their potential as anti-inflammatory and antimicrobial agents.
- Chemical Synthesis : As an intermediate in organic synthesis, it facilitates the development of more complex molecules through reactions such as Suzuki–Miyaura coupling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
